molecular formula C10H9FO B6260133 1-(2-fluorophenyl)but-3-en-2-one CAS No. 889955-69-5

1-(2-fluorophenyl)but-3-en-2-one

Cat. No.: B6260133
CAS No.: 889955-69-5
M. Wt: 164.2
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Description

1-(2-Fluorophenyl)but-3-en-2-one is an organic compound featuring a fluorinated phenyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This involves the reaction of fluorinated benzaldehydes with appropriate phosphonium ylides to form the desired butenone structure . The reaction typically proceeds under mild conditions and does not require solvents, making it an environmentally friendly approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)but-3-en-2-one
  • 1-(2-Bromophenyl)but-3-en-2-one
  • 1-(2-Methylphenyl)but-3-en-2-one

Comparison: 1-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity can influence the compound’s reactivity and interactions with biological targets, often enhancing metabolic stability and bioavailability compared to its chloro, bromo, and methyl analogs .

Properties

CAS No.

889955-69-5

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

85

Origin of Product

United States

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